Cas no 33733-83-4 (1-(tert-Butyl)-3-methoxybenzene)

1-(tert-Butyl)-3-methoxybenzene is a substituted aromatic compound featuring a tert-butyl group and a methoxy group on the benzene ring. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and specialty chemical applications. The tert-butyl group enhances steric hindrance, influencing reactivity and selectivity in catalytic processes, while the methoxy group offers electron-donating effects, useful in electrophilic aromatic substitution reactions. Its stability and defined substitution pattern make it suitable for use in pharmaceuticals, agrochemicals, and material science research. The compound is typically characterized by high purity and consistent performance, ensuring reliability in synthetic workflows.
1-(tert-Butyl)-3-methoxybenzene structure
33733-83-4 structure
Product Name:1-(tert-Butyl)-3-methoxybenzene
CAS No:33733-83-4
MF:C11H16O
MW:164.244143486023
MDL:MFCD15527519
CID:835470
PubChem ID:5325968
Update Time:2025-05-21

1-(tert-Butyl)-3-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(1,1-dimethylethyl)-3-methoxy-
    • 1-(tert-Butyl)-3-methoxybenzene
    • 1-tert-butyl-3-methoxybenzene
    • DTXSID10416072
    • SCHEMBL146154
    • SCHEMBL13322159
    • 33733-83-4
    • AKOS024260808
    • DB-363791
    • AS-10191
    • 3-t-butyl anisole
    • m-(tert-Butyl)anisole
    • CS-M0566
    • MFCD15527519
    • InChI=1/C11H16O/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8H,1-4H
    • MDL: MFCD15527519
    • Inchi: 1S/C11H16O/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8H,1-4H3
    • InChI Key: IPGSPXKLIPOGON-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)C(C)(C)C

Computed Properties

  • Exact Mass: 164.12018
  • Monoisotopic Mass: 164.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

1-(tert-Butyl)-3-methoxybenzene Security Information

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1-(tert-Butyl)-3-methoxybenzene Suppliers

Amadis Chemical Company Limited
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(CAS:33733-83-4)1-(tert-Butyl)-3-methoxybenzene
Order Number:A875209
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:45
Price ($):174.0
Email:sales@amadischem.com

Additional information on 1-(tert-Butyl)-3-methoxybenzene

Chemical Profile of 1-(tert-Butyl)-3-methoxybenzene (CAS No. 33733-83-4)

1-(tert-Butyl)-3-methoxybenzene, identified by its Chemical Abstracts Service (CAS) number 33733-83-4, is a significant aromatic compound that has garnered attention in the field of organic chemistry and pharmaceutical research. This compound, featuring a tert-butyl group and a methoxy substituent on a benzene ring, exhibits unique structural and functional properties that make it valuable in various chemical syntheses and potential applications.

The molecular structure of 1-(tert-Butyl)-3-methoxybenzene consists of a benzene core with a tert-butyl group attached at the 1-position and a methoxy group at the 3-position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with other chemical entities. The presence of both electron-donating (methoxy) and sterically hindering (tert-butyl) groups makes it a versatile intermediate in organic synthesis.

In recent years, researchers have been exploring the potential of 1-(tert-Butyl)-3-methoxybenzene in the development of novel pharmaceutical agents. Its aromatic system provides a stable scaffold for further functionalization, enabling the creation of complex molecules with targeted biological activities. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties, showcasing its promise as a building block in drug discovery.

One of the most compelling aspects of 1-(tert-Butyl)-3-methoxybenzene is its role in synthesizing more intricate chemical entities. The tert-butyl group, known for its steric bulk, can influence the regioselectivity of reactions, allowing chemists to control the positioning of additional functional groups. Meanwhile, the methoxy group enhances nucleophilic substitution reactions, making it easier to introduce other reactive moieties into the benzene ring.

The pharmaceutical industry has shown particular interest in compounds that mimic natural products or biological pathways. 1-(tert-Butyl)-3-methoxybenzene fits well into this category, as its structural features can be modified to interact with biological targets. For example, studies have demonstrated its utility in creating ligands for enzyme inhibition, which could lead to the development of new therapeutic strategies against various diseases.

From an industrial perspective, the synthesis of 1-(tert-Butyl)-3-methoxybenzene involves well-established organic reactions such as Friedel-Crafts alkylation and methylation. These processes are optimized for high yield and purity, ensuring that manufacturers can produce sufficient quantities for research and commercial applications. The compound's stability under standard storage conditions further enhances its practicality as an intermediate.

Environmental considerations also play a role in the evaluation of 1-(tert-Butyl)-3-methoxybenzene. As part of sustainable chemistry efforts, researchers are examining ways to minimize waste and energy consumption during its synthesis. Green chemistry principles are being applied to develop more efficient routes, aligning with global initiatives to reduce the environmental impact of chemical production.

The versatility of 1-(tert-Butyl)-3-methoxybenzene extends beyond pharmaceuticals into other areas such as materials science and agrochemicals. Its aromatic structure can be incorporated into polymers to enhance thermal stability or into pesticides to improve bioavailability. Such applications highlight the broad utility of this compound across multiple scientific disciplines.

In conclusion, 1-(tert-Butyl)-3-methoxybenzene (CAS No. 33733-83-4) is a multifaceted compound with significant potential in chemical synthesis and drug development. Its unique structural features enable diverse applications, from medicinal chemistry to industrial processes. As research continues to uncover new uses for this molecule, its importance in advancing scientific knowledge and innovation is likely to grow.

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Amadis Chemical Company Limited
(CAS:33733-83-4)1-(tert-Butyl)-3-methoxybenzene
A875209
Purity:99%
Quantity:10g
Price ($):174.0
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